molecular formula C23H28N2O3 B6539267 2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide CAS No. 1060247-69-9

2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide

Cat. No.: B6539267
CAS No.: 1060247-69-9
M. Wt: 380.5 g/mol
InChI Key: AZCMVFPQMPCRPO-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20999276 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of polymers , suggesting that it may interact with biological macromolecules and potentially affect their function .

Pharmacokinetics

Its molecular weight (20727 g/mol ) suggests that it could be absorbed in the body. Its distribution, metabolism, and excretion would depend on various factors including its chemical structure, the presence of functional groups, and its interactions with various enzymes and transporters in the body.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes that can interact with it. For instance, certain enzymes may metabolize the compound, altering its structure and potentially its function .

Properties

IUPAC Name

2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-23(2,3)17-6-12-20(13-7-17)28-15-22(27)25-18-8-4-16(5-9-18)14-21(26)24-19-10-11-19/h4-9,12-13,19H,10-11,14-15H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCMVFPQMPCRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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